REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].O.O.[Sn](Cl)Cl.Cl.C(=O)([O-])[O-].[K+].[K+]>CO>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:5]([F:8])=[CH:6][CH:7]=1)[NH2:9] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)F)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension was extracted with methylene chloride (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C(=CC1)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |